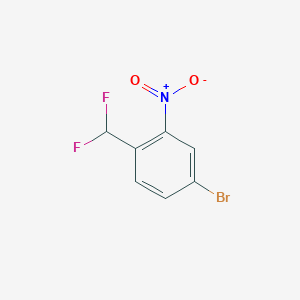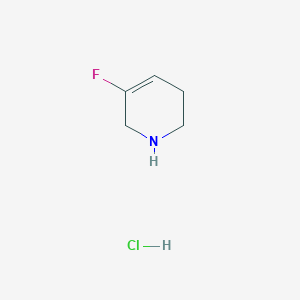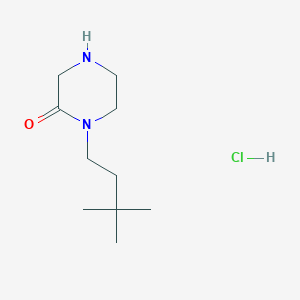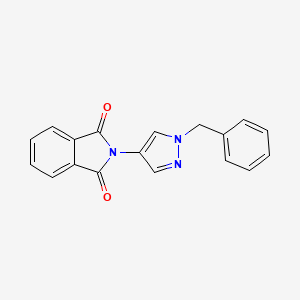![molecular formula C13H16BrN B1378904 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 885269-41-0](/img/structure/B1378904.png)
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a chemical compound with the molecular formula C13H16BrN. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves the reaction of cyclopentane derivatives with isoquinoline derivatives under specific conditions. One common method includes the bromination of the precursor compound, followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Chemical Reactions Analysis
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] include other spiro compounds and brominated isoquinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Similar structure but with a chlorine atom instead of bromine.
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Lacks the bromine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-12-5-3-4-11-10(12)8-15-9-13(11)6-1-2-7-13/h3-5,15H,1-2,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOFNDJYNBRBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=C2C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)

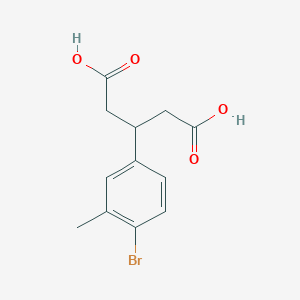
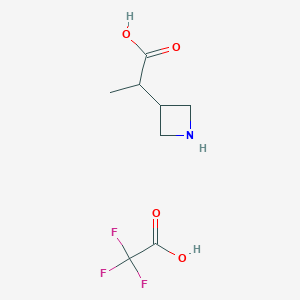
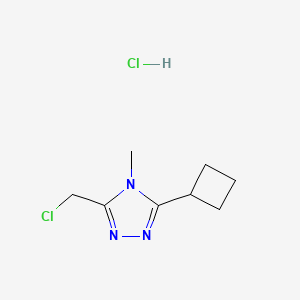
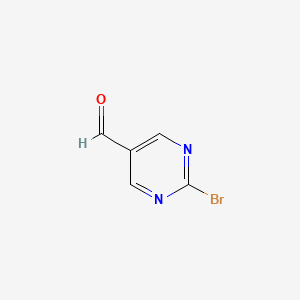

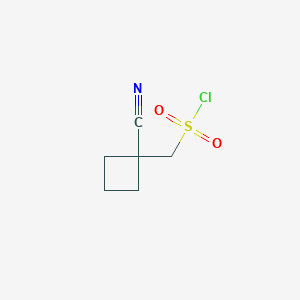

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
